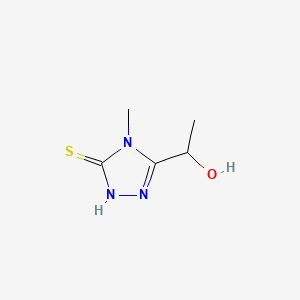
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is not fully understood. However, it is believed to exert its biological activities by interacting with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological activity being studied. For example, its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes. Its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various disease models and potential drug targets. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione. One area of interest is its potential as a chelating agent for heavy metal ions. This could have applications in environmental remediation and the treatment of heavy metal poisoning. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Finally, further research could be conducted to better understand the compound's mechanism of action and its potential for treating other diseases and conditions.
In conclusion, this compound is a compound with diverse biological activities and potential applications in various areas of research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its various applications.
合成法
The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione can be achieved through various methods. One of the common methods is the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with ethylene oxide in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70-80%.
科学的研究の応用
3-(1-Hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has been extensively studied for its biological activities. It has been found to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been shown to have potential as a chelating agent for heavy metal ions.
特性
IUPAC Name |
3-(1-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(9)4-6-7-5(10)8(4)2/h3,9H,1-2H3,(H,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWFMNKVYGCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

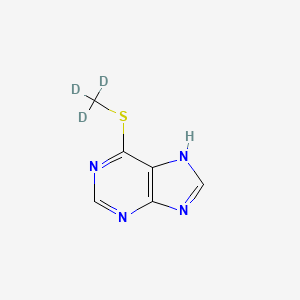
![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)

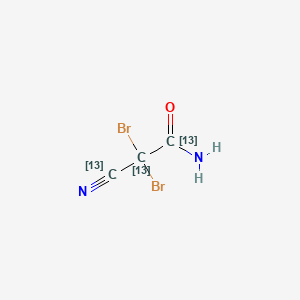

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
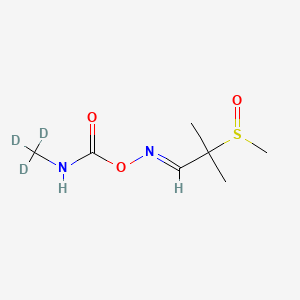
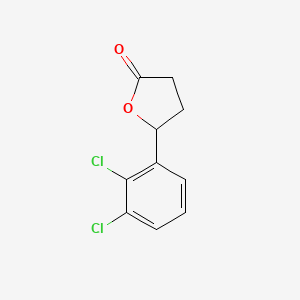
![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)

![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)
